tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate
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Overview
Description
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: is a chemical compound with the molecular formula C15H24N4O3 . It is a derivative of piperidine and contains a methoxy group attached to a pyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate typically involves the following steps:
Formation of Piperidin-3-yl Carbamate: : Piperidin-3-yl carbamate is synthesized by reacting piperidine-3-carboxylic acid with an appropriate carbamoylating agent.
Introduction of the Pyrimidinyl Group: : The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the piperidin-3-yl carbamate reacts with 6-methoxypyrimidin-4-yl halide.
Tert-Butylation: : The final step involves the tert-butylation of the nitrogen atom in the piperidine ring, typically using tert-butyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the piperidine ring to introduce functional groups.
Reduction: : Reduction reactions can be used to modify the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophilic substitution reactions typically use alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various derivatives of the piperidine and pyrimidinyl groups, depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound can be used in biological studies to understand the interaction of small molecules with biological targets.
Industry: : The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: can be compared with other similar compounds, such as:
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
Tert-Butyl (2-(((6-methoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate
Properties
IUPAC Name |
tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)18-11-6-5-7-19(9-11)12-8-13(21-4)17-10-16-12/h8,10-11H,5-7,9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNBKGIHRIZXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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